

Application Note: Development and Validation of a Dissolution Method for Levocetirizine Tablets

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Compound of Interest

Compound Name: *Levocetirizine hydrochloride*

Cat. No.: *B11765196*

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Introduction

Levocetirizine, a potent and selective H1-receptor antagonist, is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.^{[1][2]} The dissolution testing of solid oral dosage forms is a critical quality control parameter that ensures batch-to-batch consistency and provides insights into the in-vivo performance of the drug product. This application note provides a comprehensive guide to the development and validation of a dissolution method for levocetirizine tablets, in accordance with ICH guidelines.^{[3][4]} Two common analytical techniques, UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC), are presented.

Recommended Dissolution Method

Based on a review of published literature and pharmacopeial standards, the following dissolution conditions are recommended for levocetirizine tablets.

Table 1: Recommended Dissolution Parameters

Parameter	Recommended Condition
Apparatus	USP Apparatus 2 (Paddle)[3][5]
Dissolution Medium	900 mL of Water[5][6] or 0.1 N HCl[4][7] or Phosphate Buffer (pH 6.8)[1][8]
Temperature	37 ± 0.5 °C[4][8]
Paddle Speed	50 rpm[5][6][9]
Sampling Times	5, 10, 15, 20, 30 minutes
Acceptance Criteria	Not less than 80% (Q) of the labeled amount of levocetirizine dissolved in 30 minutes.[5][9]

Experimental Protocols

UV-Vis Spectrophotometric Method

This method is suitable for routine quality control due to its simplicity and speed.

3.1.1. Preparation of Standard Solution

- Accurately weigh about 25 mg of Levocetirizine Dihydrochloride working standard.
- Dissolve in the chosen dissolution medium and dilute to 100 mL in a volumetric flask with the same medium.
- Further dilute 1 mL of this solution to 50 mL with the dissolution medium to obtain a known concentration.[4]

3.1.2. Dissolution Procedure

- Place one levocetirizine tablet in each of the six dissolution vessels containing 900 mL of the selected dissolution medium, equilibrated to 37 ± 0.5 °C.[4]
- Start the apparatus at a rotation speed of 50 rpm.
- Withdraw an aliquot (e.g., 10 mL) of the medium at the specified time points.

- Filter the samples promptly through a suitable filter (e.g., 0.45 µm).
- Measure the absorbance of the filtered solutions at the wavelength of maximum absorbance (λ_{max}), which is approximately 231 nm or 236.5 nm, using the dissolution medium as a blank.[3][8]

3.1.3. Calculation

Calculate the percentage of levocetirizine dissolved at each time point using a standard calibration curve or by comparing the absorbance of the sample to that of the standard solution.

HPLC Method

This method offers higher specificity and is recommended for development and validation studies.

3.2.1. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase	Mixture of buffer (e.g., Potassium dihydrogen orthophosphate) and Acetonitrile (e.g., 580:420 v/v), pH adjusted to 6.0.[4]
Flow Rate	1.0 mL/min[4]
Detection Wavelength	230 nm[4]
Injection Volume	20 µL
Column Temperature	30 °C

3.2.2. Preparation of Standard and Sample Solutions

Follow the same procedure as for the UV-Vis method to prepare the standard and sample solutions for dissolution.

3.2.3. Dissolution and HPLC Analysis

- Perform the dissolution test as described in section 3.1.2.
- Inject the filtered aliquots into the HPLC system.
- Calculate the percentage of levocetirizine dissolved based on the peak areas of the sample and standard chromatograms.

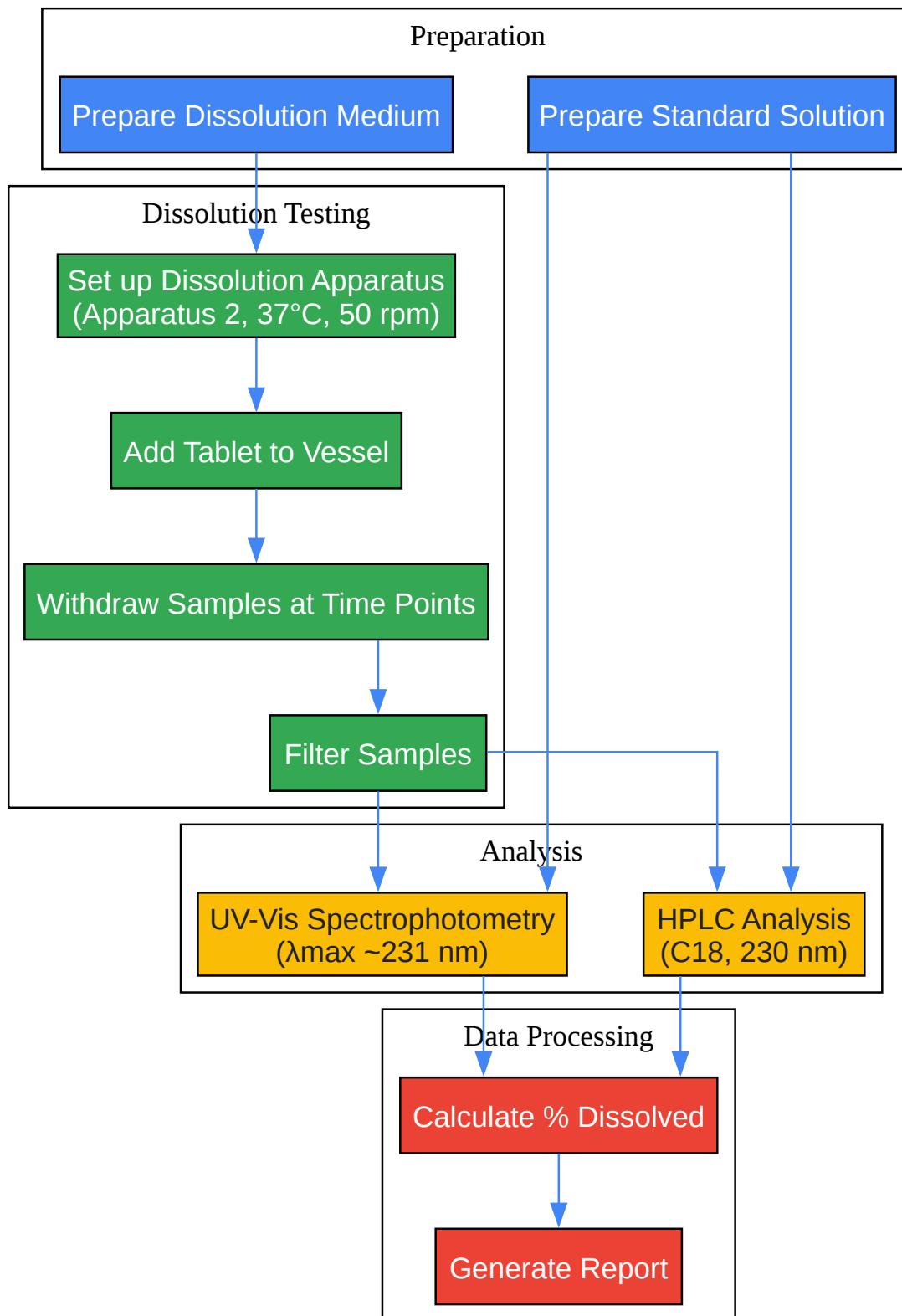
Method Validation

The developed dissolution method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[\[3\]](#)

Table 3: Summary of Validation Parameters and Acceptance Criteria

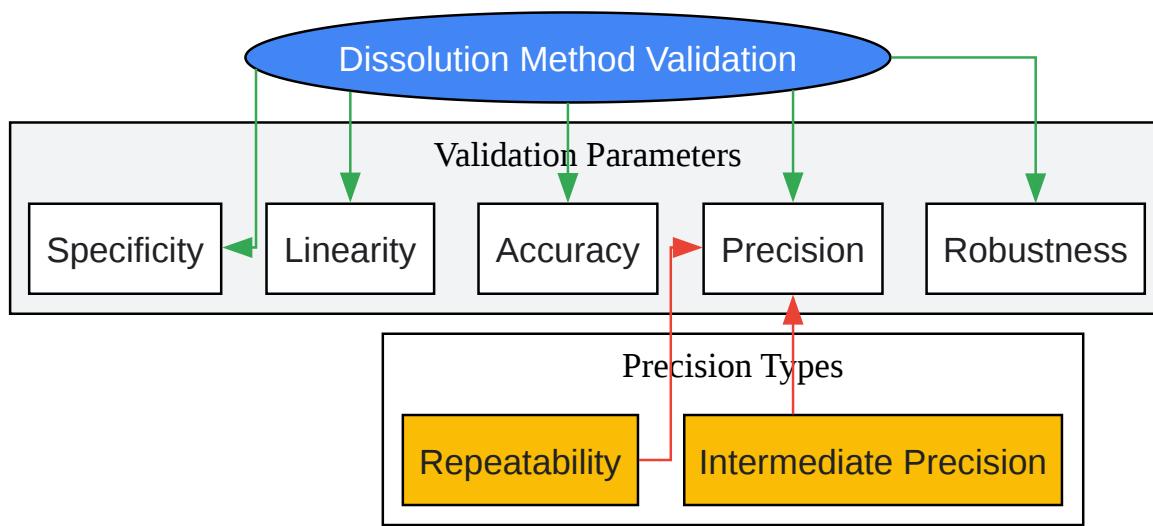
Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. [3]	No interference from excipients or placebo at the retention time of levocetirizine.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [3]	Correlation coefficient (r^2) ≥ 0.999 .
Accuracy (Recovery)	The closeness of the test results obtained by the method to the true value. [3]	98.0% to 102.0% recovery of the analyte.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [3]	Relative Standard Deviation (RSD) $\leq 2.0\%$.
Repeatability	Precision under the same operating conditions over a short interval of time.	RSD $\leq 2.0\%$ for six replicate samples.
Intermediate Precision	Precision within-laboratory variations: different days, different analysts, different equipment, etc. [3]	RSD $\leq 2.0\%$.
Robustness	A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. [3]	No significant change in results with minor variations in parameters like pH of the medium, paddle speed, and wavelength.

Visualizations



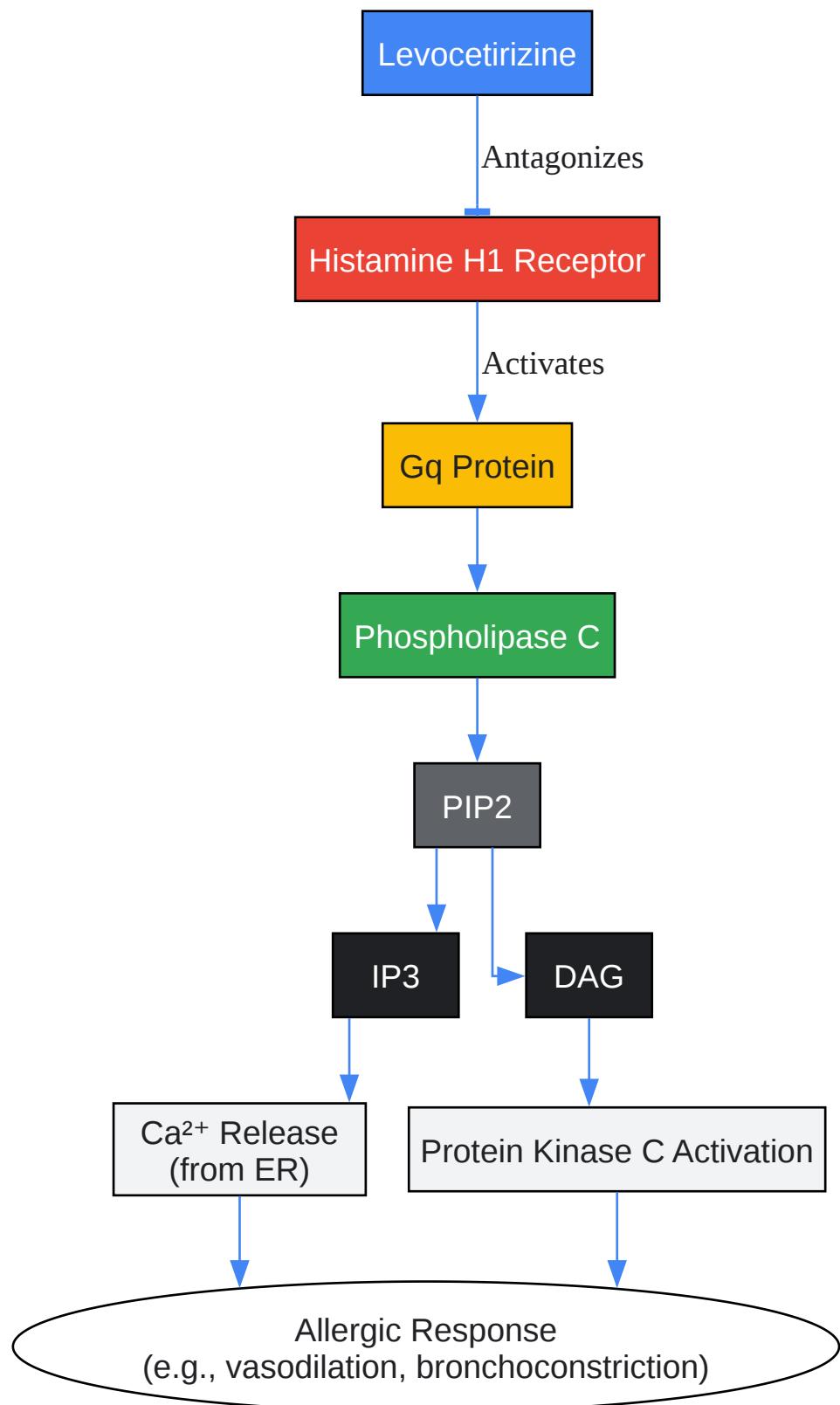
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Caption: Experimental workflow for the dissolution method of levocetirizine tablets.



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Caption: Logical relationship of dissolution method validation parameters.



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Caption: Simplified signaling pathway of the H1 receptor antagonized by levocetirizine.

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